molecular formula C10H14Cl2N2O2 B13149844 tert-Butyl (6-chloropyridin-3-yl)carbamate hydrochloride CAS No. 1956354-86-1

tert-Butyl (6-chloropyridin-3-yl)carbamate hydrochloride

Katalognummer: B13149844
CAS-Nummer: 1956354-86-1
Molekulargewicht: 265.13 g/mol
InChI-Schlüssel: FGYXYXSWLJZNIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (6-chloropyridin-3-yl)carbamate hydrochloride is a chemical compound with the molecular formula C10H13ClN2O2·HCl. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-chloropyridin-3-yl)carbamate hydrochloride typically involves the reaction of 6-chloropyridin-3-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (6-chloropyridin-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

tert-Butyl (6-chloropyridin-3-yl)carbamate hydrochloride is used in several scientific research fields:

Wirkmechanismus

The mechanism of action of tert-Butyl (6-chloropyridin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl (6-chloropyridin-3-yl)methylcarbamate
  • tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate

Uniqueness

tert-Butyl (6-chloropyridin-3-yl)carbamate hydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of the carbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .

Eigenschaften

CAS-Nummer

1956354-86-1

Molekularformel

C10H14Cl2N2O2

Molekulargewicht

265.13 g/mol

IUPAC-Name

tert-butyl N-(6-chloropyridin-3-yl)carbamate;hydrochloride

InChI

InChI=1S/C10H13ClN2O2.ClH/c1-10(2,3)15-9(14)13-7-4-5-8(11)12-6-7;/h4-6H,1-3H3,(H,13,14);1H

InChI-Schlüssel

FGYXYXSWLJZNIT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.